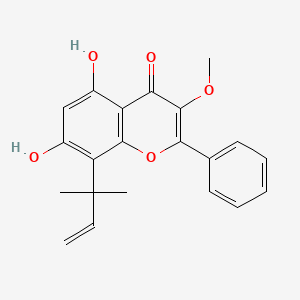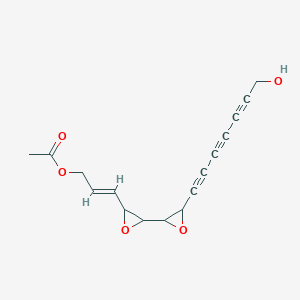![molecular formula C15H22N2O16P2 B1240160 uridine 5'-[3-(6-deoxy-D-xylo-hexopyranosyl-4-ulose) dihydrogen diphosphate]](/img/structure/B1240160.png)
uridine 5'-[3-(6-deoxy-D-xylo-hexopyranosyl-4-ulose) dihydrogen diphosphate]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
UDP-4-dehydro-6-deoxy-D-glucose is an UDP-sugar. It derives from an UDP-D-glucose. It is a conjugate acid of an UDP-4-dehydro-6-deoxy-D-glucose(2-).
Aplicaciones Científicas De Investigación
Enzymatic Pathways and Reaction Analysis
Role in Enzymatic Pathways : Uridine diphosphate-xylose synthase (UXS) catalyzes the oxidative decarboxylation of UDP-glucuronic acid to UDP-xylose. Studies like the one conducted by Eixelsberger et al. (2015) help in understanding the reaction pathway of human UDP-xylose synthase, emphasizing the importance of certain residues for product specificity (Eixelsberger, Weber, & Nidetzky, 2015).
Interaction with Enzymes : Investigations into how uridine diphosphate glucose derivatives interact with enzymes such as calf liver UDPGlc dehydrogenase have been carried out, providing insights into the significance of hydroxyl groups in the hexosyl residue for enzyme interaction (Druzhinina, Kusov, Shibaev, & Kochetkov, 1975).
Chemical Synthesis and Stability
Chemical Synthesis : The chemical synthesis of various uridine diphosphate glucose analogs, such as those described by Miyagawa et al. (2016), highlights the importance of these compounds in the study of enzyme inhibition and metabolic processes (Miyagawa, Takeuchi, Itoda, Toyama, Kurimoto, Yamamura, & Ito, 2016).
Enzymatic Synthesis for Specific Purposes : A study by Eixelsberger & Nidetzky (2014) demonstrated the enzymatic redox cascade for one-pot synthesis of uridine 5′-diphosphate xylose from uridine 5′-diphosphate glucose, which is crucial for producing certain nucleotide sugars (Eixelsberger & Nidetzky, 2014).
Pharmacological and Therapeutic Potential
Antiviral Properties : Research into uridine 5'-diphosphate glucose analogues, as shown in studies like that by Camarasa et al. (1985), reveals their potential as inhibitors of protein glycosylation with antiviral activity (Camarasa, Fernández-Resa, García-López, de las Heras, Méndez-Castrillón, Alarcón, & Carrasco, 1985).
Implications in Neuropharmacology : The presence of uridine nucleotides in brain extracellular fluid and their potential role as neurotransmitters, as indicated in research by Cansev et al. (2015), opens new avenues for understanding brain function and developing pharmacological treatments (Cansev, Orhan, Yaylagul, Işık, Turkyilmaz, Aydin, Gumus, Sevinç, Coşkun, Ulus, & Wurtman, 2015).
Propiedades
Nombre del producto |
uridine 5'-[3-(6-deoxy-D-xylo-hexopyranosyl-4-ulose) dihydrogen diphosphate] |
|---|---|
Fórmula molecular |
C15H22N2O16P2 |
Peso molecular |
548.29 g/mol |
Nombre IUPAC |
[(3R,4R,6R)-3,4-dihydroxy-6-methyl-5-oxooxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C15H22N2O16P2/c1-5-8(19)10(21)12(23)14(30-5)32-35(27,28)33-34(25,26)29-4-6-9(20)11(22)13(31-6)17-3-2-7(18)16-15(17)24/h2-3,5-6,9-14,20-23H,4H2,1H3,(H,25,26)(H,27,28)(H,16,18,24)/t5-,6-,9-,10+,11-,12-,13-,14?/m1/s1 |
Clave InChI |
DDWGQQADOIMFOI-JOCQNMFKSA-N |
SMILES isomérico |
C[C@@H]1C(=O)[C@@H]([C@H](C(O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)O)O |
SMILES |
CC1C(=O)C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)O)O |
SMILES canónico |
CC1C(=O)C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(3,4-dimethoxyphenyl)-N'-[(1E,2E)-3-(3-nitrophenyl)prop-2-en-1-ylidene]acetohydrazide](/img/structure/B1240077.png)

![methyl 4-[[4-[(E)-(2-methoxyethylcarbamothioylhydrazinylidene)methyl]phenoxy]methyl]benzoate](/img/structure/B1240080.png)










![3-(6-Aminopyridin-3-YL)-N-methyl-N-[(1-methyl-1H-indol-2-YL)methyl]acrylamide](/img/structure/B1240100.png)